molecular formula C21H36N2O B1643651 Holarrhimine

Holarrhimine

Cat. No. B1643651
M. Wt: 332.5 g/mol
InChI Key: ZCBATDUBXUJVRC-LQOGWUMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Holarrhimine is a natural product found in Holarrhena pubescens with data available.

Scientific Research Applications

Metabolic Diversity and Therapeutic Potential

Holarrhena pubescens, containing Holarrhimine, is significant in traditional medicine systems like Ayurveda. It's used for various ailments and has bioactive compounds like conessine, conessimine, and this compound. Recent studies suggest its potential in treating diabetes and other diseases, though more research is needed to fully understand its applications and efficacy (Zahara et al., 2020).

Chemical Transformations

Research on this compound includes its chemical transformations, contributing to our understanding of its structure and potential applications. For instance, the selective protection of the 3-amino group of this compound by acetylation has led to the creation of new derivatives (Godse, Ram, & Bhattacharyya, 1963).

Steroid Alkaloids Study

This compound belongs to the Holarrhena group of steroid alkaloids. Studies on these alkaloids, including this compound, have provided insights into their structure and relationships to steroids, contributing to pharmaceutical and biochemical research (Jeger & Prelog, 1960).

Therapeutic Applications

Holarrhena antidysenterica, which contains this compound, has been studied for its therapeutic applications in treating inflammatory bowel disease, demonstrating anti-inflammatory, antimicrobial, and analgesic properties (Bala et al., 2022).

Tissue Culture Studies

Investigations into the tissue culture of Holarrhena antidysenterica have revealed the presence of alkaloids like this compound, providing opportunities for further research in pharmacology and medicinal applications (Dohnal, Międzobrodzki, & Włodarczyk, 1990).

Analgesic Activity

This compound has been associated with analgesic activity, as shown in studies investigating the ethanolic seed extract of H. antidysenterica, suggesting its potential in pain management (Bhuiyan et al., 2020).

Gastrointestinal Disorders Treatment

Research on H. antidysenterica indicates its use in treating gastrointestinal disorders like constipation and diarrhea, suggesting this compound's role in these therapeutic effects (Gilani et al., 2010).

Diuretic Effect

Studies on H. antidysenterica have shown diuretic effects, indicating the potential role of this compound in such activities (Khan, Bashir, & Gilani, 2012).

properties

Molecular Formula

C21H36N2O

Molecular Weight

332.5 g/mol

IUPAC Name

[(3S,8R,9S,10R,13R,14S,17S)-3-amino-17-[(1S)-1-aminoethyl]-10-methyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-13-yl]methanol

InChI

InChI=1S/C21H36N2O/c1-13(22)17-5-6-19-16-4-3-14-11-15(23)7-9-20(14,2)18(16)8-10-21(17,19)12-24/h3,13,15-19,24H,4-12,22-23H2,1-2H3/t13-,15-,16+,17+,18-,19-,20-,21-/m0/s1

InChI Key

ZCBATDUBXUJVRC-LQOGWUMHSA-N

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)N)C)CO)N

SMILES

CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)N)C)CO)N

Canonical SMILES

CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)N)C)CO)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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